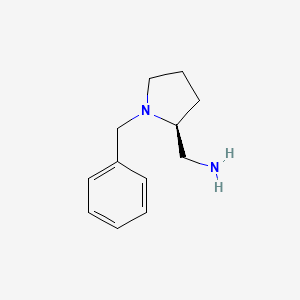

C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine

Description

C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine (CAS: 96948-23-1) is a chiral amine featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a methylamine moiety at the 2-position. Its molecular weight is 190.29 g/mol, and it is classified as hazardous under GHS standards, with hazard codes H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . The compound is listed as temporarily out of stock, with pricing and availability varying by region (e.g., China, USA, India, Germany) .

Properties

IUPAC Name |

[(2S)-1-benzylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYAFMGVIFWPQI-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483631 | |

| Record name | C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96948-23-1 | |

| Record name | C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

Addition of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, benzyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine serves as a scaffold for developing novel pharmaceuticals. Its structure allows for modifications that can lead to the creation of compounds with specific pharmacological properties, including enzyme inhibitors and receptor modulators.

Case Study: Drug Development

Research has demonstrated that derivatives of this compound exhibit significant binding affinity to various biological targets, which is crucial for drug design. For instance, studies have shown that modifications in the benzyl group can alter the selectivity and potency of the resulting drugs against specific diseases.

Biological Research

In biological studies, this compound acts as a ligand or precursor for synthesizing biologically active molecules. The presence of the pyrrolidine ring is particularly notable for its versatility in drug discovery.

Table 1: Biological Activity of this compound Derivatives

| Derivative Name | Target Protein | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| Compound A | Enzyme X | 50 nM | Inhibition |

| Compound B | Receptor Y | 20 nM | Agonism |

| Compound C | Enzyme Z | 10 nM | Antagonism |

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in creating chiral amines and other complex molecules. Its unique structure facilitates various synthetic routes, such as:

- Formation of Chiral Amines: Using this compound as a starting material.

- Synthesis of Specialty Chemicals: Employed in producing agrochemicals and fine chemicals.

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Precursor | Product |

|---|---|---|

| Nucleophilic Substitution | Benzyl halide | Benzyl-substituted amines |

| Reductive Amination | Carbonyl compound + Methylamine | Chiral amines |

Industrial Applications

In the industrial sector, this compound is valuable for producing specialty chemicals and intermediates used in various applications, including agrochemicals. Its ability to act as a versatile intermediate makes it essential in synthesizing compounds with specific functional properties.

Mechanism of Action

The mechanism of action of C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

C-(1-Benzyl-pyrrolidin-2-yl)-methylamine (Non-chiral Analog)

- Structural Difference : Lacks the (S)-stereochemistry at the pyrrolidine ring.

- Hazard Profile: Not explicitly stated, but similar hazards (e.g., corrosivity, toxicity) are plausible due to shared functional groups.

- Key Insight : The stereochemical absence may reduce enantioselective interactions in biological systems or catalytic processes compared to the (S)-configured compound.

2-(Benzoylaminomethyl)pyridinium Chloride

- Structural Difference : Replaces the pyrrolidine ring with a pyridine ring and substitutes the benzyl group with a benzoylamide moiety.

- Synthesis : Formed via reaction of (2-pyridylmethyl)amine with benzoyl chloride, yielding a crystalline hydrochloride salt .

- Bonding and Reactivity :

- Applications: Used in zinc-mediated oxidative C–C coupling reactions, highlighting its utility in organometallic synthesis .

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

- Structural Difference : Incorporates a fluorophenyl group and a lactam (cyclic amide) instead of a benzyl-substituted pyrrolidine.

- Availability : Discontinued across multiple quantities (50 mg–500 mg), suggesting instability or niche applications .

Comparative Data Table

Key Research Findings and Insights

- Stereochemical Influence: The (S)-configuration of this compound may enhance enantioselectivity in asymmetric catalysis or receptor binding compared to its non-chiral analog .

- Safety Considerations : Both the target compound and its analogs exhibit significant hazards (e.g., corrosivity), necessitating stringent handling protocols .

- Data Gaps : Thermodynamic properties (e.g., boiling point) for the target compound are unreported, unlike methylamine/water mixtures studied in , which have detailed (h–T–ξ) and (s–T–ξ) diagrams .

Biological Activity

C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine is a chiral amine compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methylamine moiety. Its molecular formula is with a molecular weight of approximately 218.34 g/mol. The presence of a chiral center at the pyrrolidine ring contributes to its diverse biological properties and pharmacological potential.

The biological activity of C-((S)-1-Benzyl-pyrrolidin-2-yl-methylamine is primarily attributed to its interaction with various enzymes and receptors. It can function as either an agonist or antagonist, modulating the activity of these targets and influencing several biochemical pathways. The exact mechanism may vary depending on the specific biological context in which the compound is utilized.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, including:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals its distinct biological profile:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Benzylpyrrolidine | Contains a benzyl group attached to pyrrolidine | Often used in drug discovery |

| 1-(1-Ethylpyrrolidin-2-yl)methanamine | Ethyl substitution instead of benzyl | Different pharmacological profile |

| 1-(4-Methylbenzyl)pyrrolidine | Methyl substitution on the benzene ring | Variation in lipophilicity and receptor binding |

The unique stereochemistry and functional groups of this compound enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Stability in Biological Systems : Research indicates that derivatives of this compound exhibit high stability in rat plasma, suggesting potential for therapeutic applications .

- Cytotoxicity Studies : Evaluations have shown varying levels of cytotoxicity among related compounds, emphasizing the need for careful assessment in drug development. Some derivatives were well tolerated in cellular models, while others exhibited high toxicity levels .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed insights into how structural modifications impact biological activity. This information is critical for rational drug design aimed at enhancing efficacy while minimizing toxicity .

Q & A

Q. What are effective synthetic routes for C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine?

A multi-step synthesis involving L-proline derivatives and regioselective alkylation has been reported. For example:

- Stage 1 : React L-proline with C-(3-chloro-pyrazin-2-yl)-methylamine and 4-methoxy-benzylamine in solvents like methylene dichloride/toluene under controlled conditions .

- Key considerations : Use chiral auxiliaries or asymmetric catalysis to preserve stereochemistry at the pyrrolidine C2 position. Purification via column chromatography is critical to isolate intermediates.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise determination of stereochemistry and bond lengths. The Flack parameter () is critical for enantiomorph-polarity validation in chiral centers .

- NMR spectroscopy : - and -NMR can confirm regiochemistry, particularly for distinguishing benzyl and methylamine substituents. Deuterated solvents (e.g., CDCl) and 2D techniques (COSY, HSQC) resolve overlapping signals .

Q. How should researchers handle safety and stability concerns during synthesis?

- Safety protocols : Use PPE (gloves, goggles, respirators) to avoid inhalation/contact. Conduct reactions in fume hoods with local exhaust ventilation .

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this chiral amine?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases optimized for amine retention. Adjust pH (e.g., 3.0–5.0) and methanol concentration to enhance resolution .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., DFT) to correlate ee with optical activity .

Q. What mechanistic insights explain contradictory reactivity data in alkylation reactions?

- Steric vs. electronic effects : The benzyl group may sterically hinder nucleophilic attack at the pyrrolidine nitrogen, while the methylamine’s lone pair enhances electrophilic substitution. Kinetic studies (e.g., Eyring plots) under varying temperatures/pH can clarify dominant factors .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 pathways, whereas non-polar solvents favor radical intermediates .

Q. How does the methylamine group influence catalytic or biological activity?

- Coordination chemistry : The methylamine acts as a monodentate ligand, forming complexes with transition metals (e.g., Cu, Zn). XANES/EXAFS studies reveal bond-length variations impacting catalytic efficiency in cross-coupling reactions .

- Bioactivity : In vitro assays show pH-dependent uptake in microbial systems (e.g., Hyphomicrobium X), where competitive inhibition by ethylamine suggests shared transport mechanisms .

Q. What strategies resolve discrepancies in reported melting points or solubility data?

- Polymorphism screening : Perform DSC/TGA to identify crystalline forms. Solubility in DMF vs. methanol correlates with hydrogen-bonding capacity, validated via Hansen solubility parameters .

- Impurity profiling : LC-MS detects byproducts (e.g., N-benzyl derivatives) from incomplete alkylation, which may depress melting points .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.